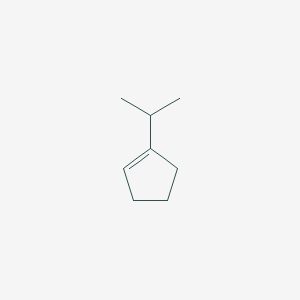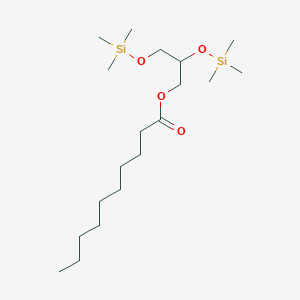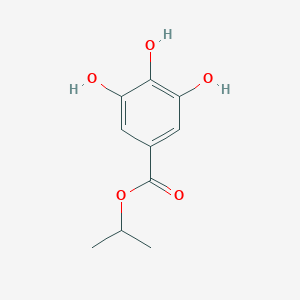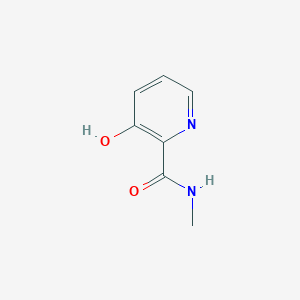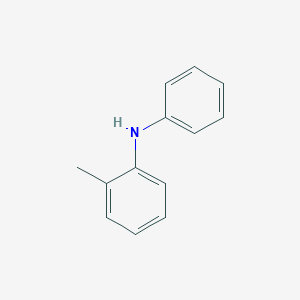
2-methyl-N-phenylaniline
Descripción general
Descripción
2-Methyl-N-phenylaniline (2-MPA) is an aromatic amine that is widely used in the synthesis of pharmaceuticals, agrochemicals, and other products. It is a colorless solid with a strong odor and can be found in various forms, such as powder, granules, and liquid solutions. 2-MPA has been studied for its potential applications in various scientific fields, such as organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis Methods and Applications :
- Xu Xiao-liang (2012) summarized synthetic methods for 4-methoxy-2-methyl-N-phenylaniline (DPA), providing a basis for further research in DPA synthesis and industrialization (Xu, 2012).
Computational Studies and Peptide Analysis :
- P. Walther (1987) conducted a study on the computation of stable conformations of formamide and its derivatives, including 2-methyl-N-phenylaniline-related structures (Walther, 1987).
Catalytic Activity and Intermediate Formation :
- Tseng et al. (2014) and (2011) investigated the reactivity of copper(I)-catalyzed N-arylation intermediates involving this compound derivatives (Tseng et al., 2014), (Tseng et al., 2011).
Metabolic Activation Studies :
- Chou, Lang, and Kadlubar (1995) explored the metabolic activation of N-hydroxy metabolites of carcinogenic arylamines, including structures related to this compound (Chou, Lang, & Kadlubar, 1995).
Chemical Modifications and Reactions :
- Karami et al. (2014) applied a dimeric palladacycle of 2-phenylaniline in Suzuki and Heck cross-coupling reactions (Karami et al., 2014).
N-Methylation of Amides and Indoles :
- Templ et al. (2022) reported on the use of quaternary ammonium salts for N-methylation of amides and related compounds, relevant to this compound derivatives (Templ et al., 2022).
Pharmacological Activity Research :
- Isaev et al. (2014) explored the synthesis and pharmacological activity of methyl esters of 6-nitro-N-phenylanthranilic acids, related to this compound (Isaev et al., 2014).
Electrochromic Properties :
- Hacioglu et al. (2014) studied electrochromic properties of triphenylamine containing copolymers, which includes the this compound structure (Hacioglu et al., 2014).
Safety and Hazards
2-Methyl-N-phenylaniline is classified as a warning hazard . It may cause skin irritation, serious eye damage, and may be toxic if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment as required and to avoid breathing dust/fume/gas/mist/vapors/spray .
Mecanismo De Acción
Target of Action
2-Methyl-N-phenylaniline, also known as N-Methyldiphenylamine, is an organic compound with the molecular formula C13H13N . It is known to be a cardiac troponin activator . Cardiac troponins are proteins that regulate the contraction of the heart muscle. By activating these proteins, this compound can potentially influence heart function .
Mode of Action
As a cardiac troponin activator, it is likely that it binds to these proteins and modulates their activity, leading to changes in heart muscle contraction .
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability and distribution within the body, have been noted .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its role as a cardiac troponin activator. By influencing the activity of these proteins, it may affect the contraction of the heart muscle . .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and bioavailability . Additionally, factors such as temperature and pH could potentially impact its stability and activity .
Análisis Bioquímico
Biochemical Properties
The nature of these interactions often depends on the specific structure of the aniline compound and the biochemical environment .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been shown to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
Similar compounds have been shown to have varying effects at different dosages, including threshold effects and potential toxic or adverse effects at high doses .
Metabolic Pathways
Similar compounds have been shown to be involved in various metabolic pathways, interacting with enzymes or cofactors, and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
Similar compounds have been shown to interact with various transporters or binding proteins, potentially affecting their localization or accumulation .
Subcellular Localization
Similar compounds have been shown to localize to specific compartments or organelles, potentially influenced by targeting signals or post-translational modifications .
Propiedades
IUPAC Name |
2-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N/c1-11-7-5-6-10-13(11)14-12-8-3-2-4-9-12/h2-10,14H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTMODJXOTWYBOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00450829 | |
| Record name | 2-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1205-39-6 | |
| Record name | 2-Methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00450829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key structural features of 4-methoxy-2-methyl-N-phenylaniline and how do they influence its interactions?
A1: 4-Methoxy-2-methyl-N-phenylaniline, also known as DPA, features two aromatic rings connected by a nitrogen atom. [, ] The molecular formula of the compound is C14H15NO. [] A key structural characteristic is the near perpendicular orientation of the two aromatic rings. [] This specific spatial arrangement, along with the presence of a methoxy group and a methyl group on one of the rings, influences its interactions with other molecules. Specifically, π–π stacking interactions between the aromatic rings and intermolecular N—H⋯O hydrogen bonds are crucial for its supramolecular aggregation. []
Q2: What synthetic approaches are currently employed for the production of 4-methoxy-2-methyl-N-phenylaniline?
A2: Various synthetic methods have been developed for producing 4-methoxy-2-methyl-N-phenylaniline. [] Recent research has focused on exploring new methods and technological routes to synthesize this compound more efficiently. [] These advancements aim to optimize the synthesis of 4-methoxy-2-methyl-N-phenylaniline, paving the way for potential industrial-scale production. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



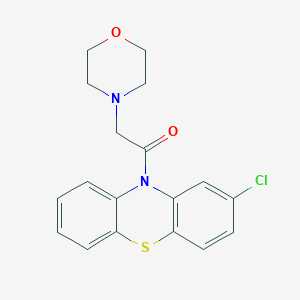


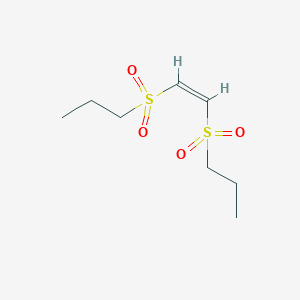
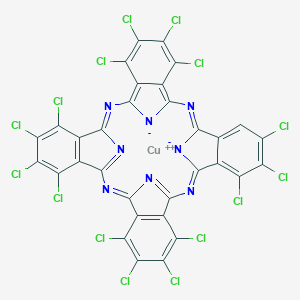
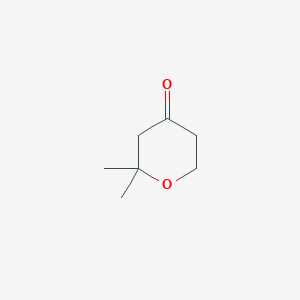
![2-Methyl-[1,8]naphthyridine](/img/structure/B73783.png)
